2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methoxybenzoyl group and a pyrimidin-4-amine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 5-chloro-2-methoxybenzoic acid: This can be achieved through the chlorination of 2-methoxybenzoic acid using thionyl chloride.
Formation of 5-chloro-2-methoxybenzoyl chloride: The 5-chloro-2-methoxybenzoic acid is then converted to its corresponding acid chloride using reagents like oxalyl chloride.
Synthesis of 4-(5-chloro-2-methoxybenzoyl)piperazine: The acid chloride is reacted with piperazine to form the desired intermediate.
Coupling with N,N,6-trimethylpyrimidin-4-amine: The final step involves coupling the intermediate with N,N,6-trimethylpyrimidin-4-amine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 5-chloro-2-methoxyaniline.
Substitution: Formation of 5-azido-2-methoxybenzoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of alpha1-adrenergic receptors, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine
- 2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone
- Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate
Uniqueness
2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H24ClN5O2 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H24ClN5O2/c1-13-11-17(23(2)3)22-19(21-13)25-9-7-24(8-10-25)18(26)15-12-14(20)5-6-16(15)27-4/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
IFFVAUVQZLJMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)N(C)C |
Origin of Product |
United States |
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